2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid
Description
This compound is a heterocyclic organic molecule featuring a fused azepino-benzothiadiazine core with a carboxylic acid substituent at position 3, a chlorine atom at position 2, and two ketone groups (dioxo) at position 5. The carboxylic acid group enhances solubility in polar solvents and may facilitate interactions with biological targets via hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c14-9-7-10-11(6-8(9)13(17)18)21(19,20)15-12-4-2-1-3-5-16(10)12/h6-7H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAFRKLYSXEOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NS(=O)(=O)C3=C(N2CC1)C=C(C(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid involves several steps. The starting materials typically include a benzothiadiazine derivative and a chlorinating agent. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new pharmaceuticals, particularly as an aldose reductase inhibitor . In biology, it is studied for its potential antimicrobial and antiviral properties . Additionally, this compound is used in industrial research for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes, such as neuropathy and retinopathy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Families
The following compounds share structural motifs with the target molecule, such as fused heterocycles, chlorine substituents, or carboxylic acid derivatives:
Key Observations :
- Electronic Effects: The carboxylic acid group in the target compound distinguishes it from analogs like 11a/b (cyano substituents) and desmethylclozapine (piperazino group).
- Heterocyclic Core : The benzothiadiazine-azepine fusion in the target contrasts with thiazolo-pyrimidine () or benzodiazepine () cores. Sulfur in the thiadiazine ring may enhance metabolic stability compared to oxygen-containing analogs .
- Synthetic Yields : Moderate yields (68–69%) in suggest that introducing bulky substituents (e.g., 2,4,6-trimethyl) or electron-withdrawing groups (e.g., CN) is feasible. However, by-product formation in (11% yield) highlights challenges in controlling reactivity during heterocyclic synthesis .
Functional Group Impact on Physicochemical Properties
- Carboxylic Acid vs. Cyano Groups: The COOH group in the target compound enables salt formation (e.g., sodium salts) for enhanced bioavailability, whereas the cyano group in 11a/b may improve lipophilicity and membrane permeability .
- Chlorine Substituents : Chlorine at position 2 in the target compound and analogs (e.g., 7-chloro benzodiazepine in ) likely increases electronegativity, influencing binding affinity to biological targets such as GABA receptors or enzymes .
Research Findings and Limitations
- Spectral Data : Compounds in exhibit distinct IR peaks for NH (3,400–3,200 cm⁻¹) and CN (~2,200 cm⁻¹), whereas the target compound’s carboxylic acid would show broad OH stretches (~3,000–2,500 cm⁻¹) and carbonyl peaks (~1,700 cm⁻¹) .
- Thermal Stability : Higher melting points in thiazolo-pyrimidines (213–246°C) compared to benzodiazepines (often <200°C) suggest greater crystalline stability in sulfur-containing heterocycles .
Limitations :
- No direct pharmacological or kinetic data for the target compound are available in the provided evidence.
- Environmental or toxicological comparisons (e.g., with pesticide derivatives in ) are speculative due to differing applications .
Biological Activity
2-Chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, cytotoxicity against cancer cell lines, and antibacterial properties.
- Molecular Formula : C13H13ClN2O4S
- Molecular Weight : 328.77 g/mol
The compound features a unique structure that includes a benzothiadiazine core, which is known for various biological activities.
The primary mechanism of action for this compound involves its role as an aldose reductase inhibitor . By inhibiting this enzyme, the compound prevents the conversion of glucose to sorbitol, which is crucial in managing diabetic complications. It interacts with the enzyme's active site, effectively blocking its activity and potentially reducing oxidative stress in diabetic tissues.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 10 | Moderate cytotoxicity |
| SK-BR-3 (Breast) | 15 | Significant cytotoxicity |
| COLO201 (Colorectal) | 5 | High sensitivity |
| MDA-MB-231 (Breast) | 20 | Resistance observed |
These results indicate that while the compound exhibits promising activity against certain cancer cell lines, some lines show resistance, necessitating further exploration into structural modifications to enhance efficacy .
Antibacterial Activity
In addition to its anticancer properties, the compound has demonstrated antibacterial activity. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be between 3.9 and 31.5 µg/ml. This suggests potential applications in treating bacterial infections .
Case Studies
- Study on Cytotoxicity : A study published in PubMed assessed the cytotoxic potency of several derivatives of benzothiadiazine compounds. Among them, this compound was highlighted for its notable activity against COLO201 cells .
- Antibacterial Testing : In another investigation focused on antibacterial properties, derivatives similar to the compound were tested against various strains of bacteria. The results indicated that modifications could enhance their antibacterial effectiveness while maintaining low toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
